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Compound of Interest

Compound Name: N-Benzoyl-4-perhydroazepinone

Cat. No.: B112002

Despite a comprehensive search of available scientific literature and crystallographic
databases, detailed information regarding the crystal structure of N-Benzoyl-4-
perhydroazepinone could not be located. The specific unit cell dimensions, bond lengths,
bond angles, and detailed experimental protocols for its crystallographic analysis are not
publicly available at this time.

This guide aims to provide a foundational understanding of the anticipated structural
characteristics of N-Benzoyl-4-perhydroazepinone based on the known structures of related
compounds. It will also outline the general experimental methodologies typically employed for
the determination of such crystal structures, which would be applicable should the compound
be synthesized and analyzed in the future.

Predicted Molecular Geometry and Conformation

N-Benzoyl-4-perhydroazepinone is comprised of a seven-membered perhydroazepine (also
known as azepane) ring, a benzoyl group attached to the nitrogen atom, and a carbonyl group
at the fourth position of the azepane ring.

o Perhydroazepine Ring: The seven-membered ring is expected to adopt a flexible
conformation, likely a twisted-chair or a boat-like conformation, to minimize steric strain. The
exact conformation would be influenced by the bulky benzoyl substituent and the carbonyl

group.
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» Benzoyl Group: The planar phenyl ring of the benzoyl group will be attached to the nitrogen
atom. The amide bond connecting the benzoyl group to the azepane ring is expected to have
partial double bond character, leading to restricted rotation around the C-N bond.

o Ketone Group: The carbonyl group at the 4-position will introduce a region of planarity within
the otherwise puckered seven-membered ring.

Hypothetical Experimental Workflow for Crystal
Structure Determination

The determination of the crystal structure of N-Benzoyl-4-perhydroazepinone would follow a
standard crystallographic workflow.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Crystallization

The first step involves the chemical synthesis of N-Benzoyl-4-perhydroazepinone followed by
rigorous purification to obtain a high-purity sample. Single crystals suitable for X-ray diffraction
would then be grown. Common techniques include:

» Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to
evaporate slowly, leading to the formation of crystals.

» Vapor Diffusion: A concentrated solution of the compound is placed in a small, open
container within a larger sealed vessel containing a solvent in which the compound is less
soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its
solubility and promotes crystallization.

X-ray Data Collection

A single crystal of appropriate size and quality would be mounted on a goniometer and placed
in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and
the diffraction pattern is recorded on a detector. Data collection typically involves rotating the
crystal to measure the intensities of a large number of reflections.

Structure Solution and Refinement
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The collected diffraction data is processed to determine the unit cell parameters and space
group. The initial crystal structure is then solved using computational methods such as direct
methods or the Patterson function. This initial model is then refined against the experimental
data using least-squares methods to improve the atomic coordinates, displacement
parameters, and overall fit of the model to the data.

Anticipated Crystallographic Data

Should the crystal structure of N-Benzoyl-4-perhydroazepinone be determined, the resulting
data would be presented in a standardized format. The following tables illustrate the type of
quantitative information that would be expected.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
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Parameter Value (Example)
Empirical formula C13H1sNO2
Formula weight 217.26
Temperature 293(2) K
Wavelength 0.71073 A

Crystal system Monoclinic

Space group P2i/c

Unit cell dimensions

a=10.123(4) A, a = 90°

b =8.456(2) A, B = 105.67(3)°

c=13.789(5) A, y = 90°

Volume 1134.5(7) As

z 4

Density (calculated) 1.272 Mg/m3
Absorption coefficient 0.087 mm~1

F(000) 464

Crystal size 0.30x 0.25 x 0.20 mm3

Theta range for data collection

2.50 to 28.00°

Reflections collected

8765

Independent reflections

2543 [R(int) = 0.034]

Goodness-of-fit on F2

1.05

Final R indices [I>2a(1)]

R1=0.045, wR2=0.112

R indices (all data)

R1=0.062, wR2 =0.125

Table 2: Selected Bond Lengths and Angles (Hypothetical)
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Bond Length (A) Angle Angle (°)

C1-N1 1.35(2) C1-N1-C7 118.5(3)

N1-C7 1.48(2) C1-N1-C12 120.2(3)

C4-02 1.22(2) 02-C4-C3 121.8(4)

C8-C9 1.53(3) 02-C4-C5 122.1(4)

C13-Cl4 1.39(3) C3-C4-C5 116.1(3)
Conclusion

While the specific crystal structure of N-Benzoyl-4-perhydroazepinone remains to be
elucidated, this guide provides a framework for understanding its likely structural features and
the experimental approach required for its determination. The synthesis and crystallographic
analysis of this compound would provide valuable insights into the conformational preferences
of seven-membered rings and the influence of substituents on their geometry, which could be
of interest to researchers in medicinal chemistry and materials science. Further experimental
work is necessary to provide the definitive structural data for this molecule.

 To cite this document: BenchChem. [Crystal Structure of N-Benzoyl-4-perhydroazepinone: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112002#crystal-structure-of-n-benzoyl-4-
perhydroazepinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b112002?utm_src=pdf-body
https://www.benchchem.com/product/b112002#crystal-structure-of-n-benzoyl-4-perhydroazepinone
https://www.benchchem.com/product/b112002#crystal-structure-of-n-benzoyl-4-perhydroazepinone
https://www.benchchem.com/product/b112002#crystal-structure-of-n-benzoyl-4-perhydroazepinone
https://www.benchchem.com/product/b112002#crystal-structure-of-n-benzoyl-4-perhydroazepinone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112002?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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